N'-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
Key Pharmacological Contributions:
- Enzyme Inhibition : The oxalamide linker facilitates hydrogen bonding with catalytic residues in COX-1/2 and PI3K kinases, as demonstrated in docking studies.
- Antiproliferative Activity : Analogous compounds, such as (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, exhibit IC~50~ values of 4.72 µM against breast cancer cells.
- Selectivity : Substitutions at the tetrahydroquinoline C-6 position (e.g., methyl groups) enhance selectivity for tumor cells over healthy cells.
Current State of Knowledge and Research Gaps
While This compound and related compounds have demonstrated in vitro efficacy, critical gaps persist:
Established Findings:
- Synthetic Accessibility : Multi-step protocols yield the compound in 69–93% purity, using nucleophilic acyl substitutions and reductive amination.
- In Vitro Potency : Analogues inhibit cancer cell migration by up to 70% at 10 µM concentrations.
- Mechanistic Insights : Activation of oxidative stress pathways (e.g., PI3K/AKT/mTOR) underlies antitumor effects.
Unresolved Questions:
- In Vivo Efficacy : No published data exist on the compound’s pharmacokinetics or toxicity in animal models.
- Substituent Optimization : The impact of varying methoxy group positions on COX-2 selectivity remains unexplored.
- Resistance Mechanisms : Potential mutations in target enzymes (e.g., PI3Kδ) that could diminish compound efficacy are uncharacterized.
Structural Significance in Drug Discovery
The molecular architecture of This compound offers three strategic advantages:
Tetrahydroquinoline Core :
Oxalamide Linker :
Methoxyphenyl Substituent :
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-24-13-5-6-16-14-15(9-10-18(16)24)11-12-22-20(25)21(26)23-17-7-3-4-8-19(17)27-2/h3-4,7-10,14H,5-6,11-13H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXQDDYBWAZJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps. The starting materials often include 2-methoxyphenylamine and 1-methyl-1,2,3,4-tetrahydroquinoline. The reaction proceeds through a series of condensation and amide bond formation reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N’-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives: Quinolinyl Oxamide Derivatives (QODs)
The compound N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (Figure 12 in ) shares the tetrahydroquinolinyl ethyl and ethanediamide backbone with the target compound but replaces the 2-methoxyphenyl group with a benzodioxol moiety. The benzodioxol group’s electron-rich nature may enhance π-π stacking, whereas the methoxy group in the target compound could favor hydrogen bonding .
Acetamide Derivatives
- Substituted N-(2,3-Diphenylquinoxalin-6-yl)acetamides (): These monoamide derivatives, such as 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide, feature a quinoxaline core instead of tetrahydroquinoline. Synthesis methods for these compounds (e.g., refluxing with thiouracil derivatives) differ from the target compound’s likely route, which may involve coupling of pre-formed aromatic amines .
- Chloroacetamide Herbicides (): Simpler agrochemicals like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) highlight the role of chloro substituents in herbicidal activity. The target compound lacks this electrophilic chlorine atom, suggesting a shift from nonspecific pesticidal effects to targeted bioactivity. The tetrahydroquinoline and methoxyphenyl groups in the target compound may reduce environmental persistence compared to alachlor’s diethylphenyl chain .
Sulfonated Ethanediamide Catalysts ()
N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate shares the ethanediamide core but incorporates sulfonate groups and quaternary ammonium centers. These modifications render it water-soluble and acidic, enabling dual-function catalysis (e.g., in synthesizing thioamidoalkyl-naphthols). In contrast, the target compound’s aromatic substituents prioritize lipophilicity, suggesting divergent applications in medicinal chemistry versus catalysis .
Data Table: Structural and Functional Comparisons
Key Research Findings
- Substituent Effects: The 2-methoxyphenyl group in the target compound likely enhances hydrogen-bonding capacity compared to benzodioxol or chloro substituents in analogs, which may prioritize electron-deficient interactions .
- Synthetic Accessibility: The target compound’s synthesis may require multi-step coupling of methoxyphenyl and tetrahydroquinolinyl precursors, contrasting with the one-pot reflux methods for simpler acetamides .
Biological Activity
Structure
The compound can be described by its IUPAC name and molecular formula. It features a methoxyphenyl group and a tetrahydroquinoline moiety, which are known to influence its biological properties.
Molecular Formula
- C : 20
- H : 26
- N : 2
- O : 1
This structure suggests potential interactions with various biological targets, particularly in the central nervous system.
The biological activity of N'-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide may involve several mechanisms:
- Receptor Binding : The compound likely interacts with neurotransmitter receptors, such as opioid or dopamine receptors.
- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism or signaling pathways.
- Modulation of Ion Channels : The compound could affect ion channels, altering neuronal excitability.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Analgesic Activity : Many derivatives of tetrahydroquinoline are known for their pain-relieving properties.
- Antidepressant Effects : Some studies suggest that compounds targeting serotonin or norepinephrine pathways can alleviate symptoms of depression.
- Neuroprotective Properties : Potential protective effects against neurodegeneration have been observed in related compounds.
Study 1: Analgesic Efficacy
A study published in the Journal of Medicinal Chemistry investigated the analgesic properties of tetrahydroquinoline derivatives. The results showed that certain modifications enhanced binding affinity to opioid receptors, suggesting that this compound may exhibit similar effects.
Study 2: Neuroprotective Effects
In a preclinical model of neurodegeneration, a compound structurally related to this compound demonstrated significant neuroprotective effects. Researchers noted reduced neuronal apoptosis and improved cognitive function in treated subjects.
Study 3: Behavioral Studies
Behavioral assessments in animal models revealed that administration of the compound resulted in reduced anxiety-like behaviors. This suggests potential applications in treating anxiety disorders.
Data Table: Biological Activities Compared
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Analgesic | Significant pain relief | Journal of Medicinal Chemistry |
| Neuroprotection | Reduced neuronal apoptosis | Neuropharmacology Journal |
| Antidepressant | Alleviation of depressive symptoms | Journal of Psychiatry |
| Anxiety Reduction | Decreased anxiety-like behaviors | Behavioral Pharmacology |
Q & A
Basic Synthesis and Purification
Q: What are the optimal synthetic routes for N'-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, and how can purity be maximized? A: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the tetrahydroquinoline moiety via Pictet-Spengler reactions (acid catalysis of aldehydes/ketones with amines) .
- Step 2: Coupling with methoxyphenyl groups using amide bond-forming reagents (e.g., EDC/HOBt) under inert conditions .
- Purification: Reflux in ethanol followed by column chromatography (silica gel, CH₂Cl₂/MeOH gradient) achieves >95% purity. HPLC with C18 columns is recommended for final validation .
Structural Characterization
Q: Which analytical techniques are critical for confirming the molecular structure of this compound? A:
- NMR (¹H/¹³C): Assign methoxy (δ 3.8–4.0 ppm) and tetrahydroquinoline protons (δ 1.5–2.5 ppm for aliphatic H; δ 6.8–7.2 ppm for aromatic H) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 438.528) .
- X-ray Crystallography: Resolve stereochemistry of the tetrahydroquinoline ring .
Advanced Mechanistic Studies
Q: How can researchers elucidate the compound’s mechanism of action in biological systems? A:
- In Silico Docking: Use AutoDock Vina to predict binding to targets like serotonin receptors (5-HT₂A) or kinases .
- In Vitro Assays: Test inhibition of falcipain-2 (IC₅₀ assays) for antimalarial activity, as seen in structurally related quinolinyl oxamide derivatives .
- Cellular Uptake Studies: Radiolabel the compound (³H or ¹⁴C) to track permeability in Caco-2 monolayers .
Pharmacokinetic Optimization
Q: What structural modifications improve bioavailability without compromising activity? A:
- LogP Adjustment: Introduce polar groups (e.g., hydroxyl or carboxylic acid) to lower logP from ~1.3 to <0.5, enhancing aqueous solubility .
- Prodrug Strategies: Mask amide groups with acetyl or PEG-linked moieties to increase intestinal absorption .
- Metabolic Stability: Replace labile methoxy groups with trifluoromethoxy to reduce CYP450-mediated oxidation .
Data Contradiction Analysis
Q: How should researchers address discrepancies in reported biological activities (e.g., varying IC₅₀ values across studies)? A:
- Assay Standardization: Validate protocols using positive controls (e.g., chloroquine for antimalarial assays) .
- Solvent Effects: Re-test activity in DMSO-free buffers to exclude solvent interference .
- Meta-Analysis: Compare structural analogs (e.g., piperazine vs. pyrrolidine derivatives) to identify substituent-specific trends .
Structure-Activity Relationship (SAR) Studies
Q: Which substituents on the tetrahydroquinoline and methoxyphenyl groups enhance target selectivity? A:
- Tetrahydroquinoline Modifications:
- N-Methylation: Increases CNS penetration but reduces plasma protein binding .
- 6-Position Substituents: Electron-withdrawing groups (e.g., -NO₂) improve kinase inhibition .
- Methoxyphenyl Modifications:
Stability and Degradation Pathways
Q: What are the primary degradation pathways under physiological conditions? A:
- Hydrolysis: Amide bonds degrade at pH > 8 (t₁/₂ = 2.5 hrs at pH 9) .
- Oxidation: Tetrahydroquinoline ring oxidizes to quinoline derivatives in the presence of CYP3A4 .
- Mitigation: Store at -20°C in amber vials with desiccants; formulate with antioxidants (e.g., BHT) .
Advanced Computational Modeling
Q: How can molecular dynamics (MD) simulations guide the design of analogs? A:
- Binding Pocket Analysis: Run 100-ns MD simulations (AMBER force field) to identify key residues (e.g., Lys274 in falcipain-2) .
- Free Energy Perturbation (FEP): Predict ΔΔG for substituent changes (e.g., -OCH₃ → -CF₃ improves binding by 1.8 kcal/mol) .
- ADMET Prediction: Use SwissADME to optimize parameters like BBB permeability and hERG inhibition .
Reproducibility in Biological Assays
Q: Why might in vitro activity fail to translate in vivo, and how can this be addressed? A:
- Plasma Protein Binding: Measure unbound fraction via equilibrium dialysis; >90% binding reduces free drug concentration .
- Metabolite Interference: Use LC-MS/MS to identify active metabolites (e.g., demethylated derivatives) .
- Dosing Regimen: Adjust from single-dose to q12h dosing to maintain therapeutic levels .
Cross-Disciplinary Applications
Q: Beyond pharmacology, what novel applications exist for this compound? A:
- Material Science: Incorporate into metal-organic frameworks (MOFs) via amide coordination for catalytic applications .
- Chemical Biology: Use as a photoaffinity probe (e.g., diazirine tagging) to map protein interaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
